

Application Note: HPLC-UV Quantification of Climbazole in Cosmetic Formulations

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Compound of Interest

Compound Name: *Climbazole*

Cat. No.: *B1669176*

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Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **climbazole** in various cosmetic samples, including shampoos, creams, and lotions. The described protocol offers a reliable and reproducible approach for quality control and research and development purposes within the pharmaceutical and cosmetic industries.

Introduction

Climbazole is a widely used topical antifungal agent, primarily known for its efficacy in treating dandruff and eczema.[1][2] It is a common active ingredient in a variety of cosmetic and personal care products.[3] Accurate and precise quantification of **climbazole** in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides a comprehensive HPLC method, including detailed protocols for sample preparation and method validation, to facilitate the reliable determination of **climbazole** concentrations.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Condition
HPLC System	Agilent 1100 series or equivalent
Column	C18 reverse-phase column (e.g., Symmetry C18, 5 µm, 250 mm x 4.6 mm i.d.) ^[4]
Mobile Phase	Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.0, adjusted with orthophosphoric acid) = 60:40 (v/v) ^[4]
Flow Rate	1.0 mL/min
Injection Volume	10 µL ^[5]
Column Temperature	35 °C ^[4]
Detection	UV at 222 nm
Run Time	Approximately 10 minutes

Rationale for Wavelength Selection: The UV spectrum of **climbazole** exhibits absorption maxima at approximately 220 nm and 274 nm.^[6] The selection of 222 nm as the detection wavelength is based on its high molar absorptivity at this wavelength, which provides excellent sensitivity for the quantification of **climbazole**.^[1] While other wavelengths like 225 nm and 270 nm have also been successfully used, 222 nm offers a robust and sensitive option for this method.^{[3][7]}

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of **climbazole** reference standard and transfer it to a 25 mL amber volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 30 µg/mL.

Sample Preparation Protocols

- Accurately weigh approximately 1.25 g of the shampoo sample (containing **climbazole**) into a 25 mL amber volumetric flask.^[7]
- Add 10 mL of methanol and 0.25 mL of polysorbate 80.^[7]
- Sonicate the mixture for 20 minutes to ensure complete dissolution of **climbazole**.^[7]
- Dilute to the mark with methanol and mix thoroughly.^[7]
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.
- Accurately weigh approximately 100 mg of the cream or lotion sample into a centrifuge tube.
- Add 5 mL of methanol to the tube.
- Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to facilitate the extraction of **climbazole**.
- Immerse the tube in an ice-bath for 20 minutes to precipitate excipients.
- Centrifuge the mixture at 5,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a volumetric flask.
- Repeat the extraction process on the residue with an additional 5 mL of methanol to ensure complete recovery.
- Combine the supernatants and dilute to a known volume with the mobile phase.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision,

limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

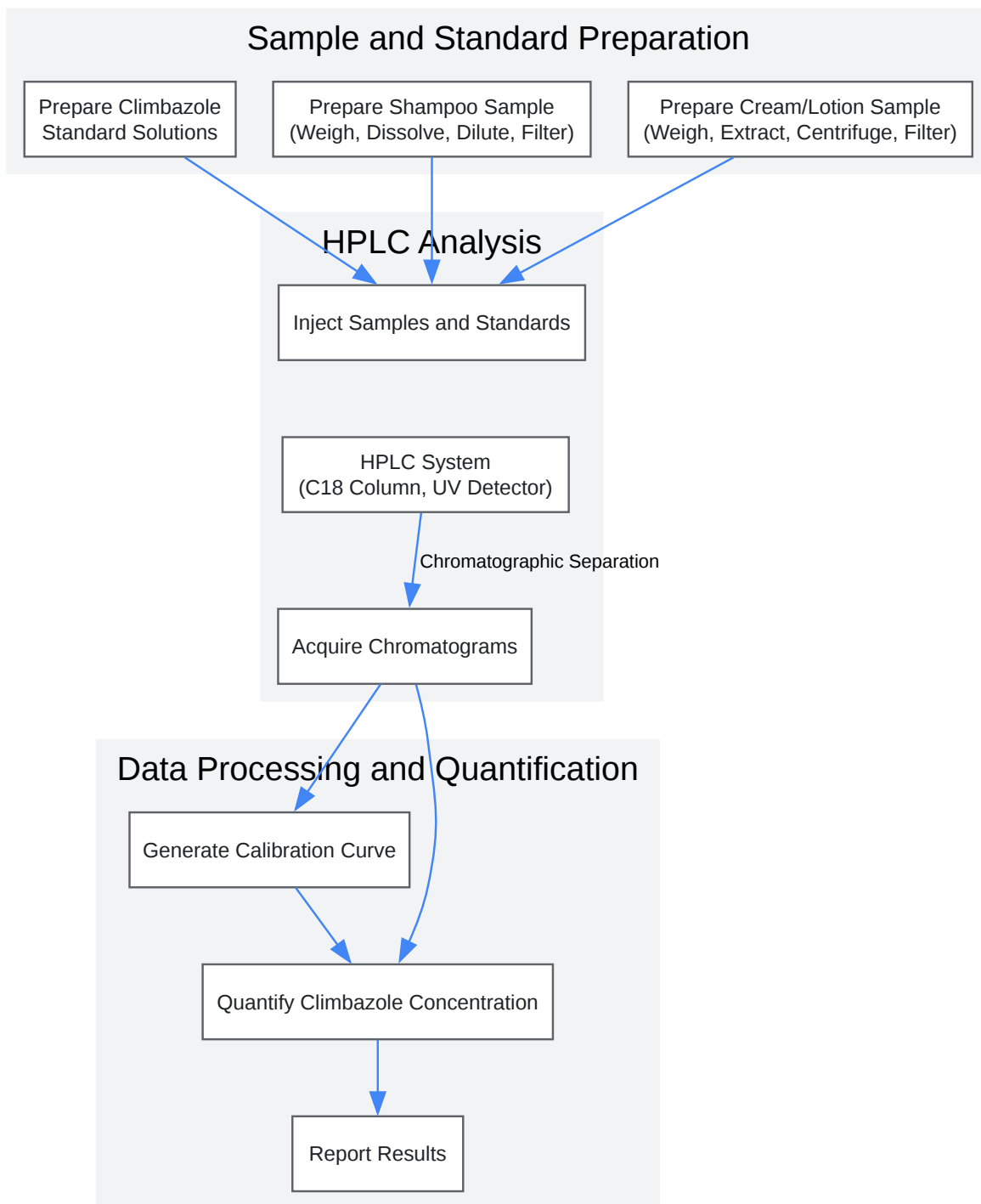
Validation Parameter	Result
Linearity Range	5 - 30 µg/mL[1]
Correlation Coefficient (r^2)	> 0.999
Accuracy (Recovery)	98.0% - 104.1%[4]
Precision (RSD%)	< 2.0%[2]
Limit of Detection (LOD)	2.37 µg/mL[2]
Limit of Quantification (LOQ)	7.20 µg/mL[2]

Note: LOD and LOQ values from a UV-spectrophotometric method are cited as an estimation of expected performance. A highly sensitive UHPLC-MS/MS method has reported LOD and LOQ of 1 ng/mL and 4 ng/mL respectively, indicating the potential for even lower detection limits with more advanced instrumentation.[8]

Workflow Diagrams

Experimental Workflow

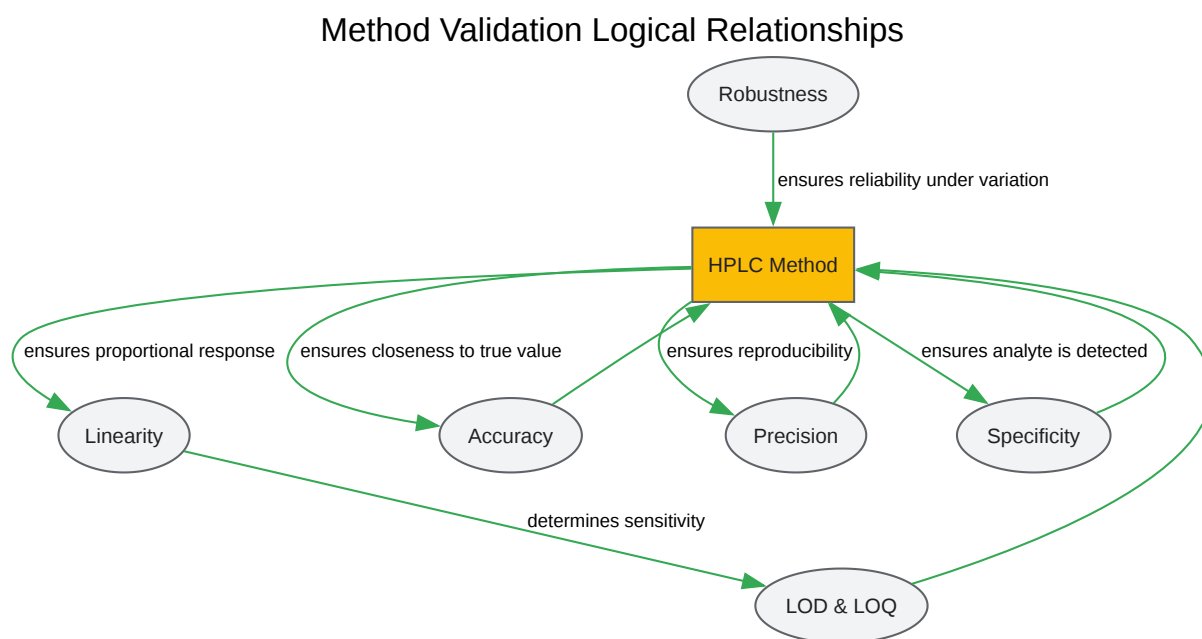
Experimental Workflow for Climbazole Quantification



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Caption: A flowchart illustrating the key steps in the HPLC quantification of **climbazole**.

Logical Relationship of Method Validation



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Caption: A diagram showing the interconnectedness of method validation parameters.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the routine quantification of **climbazole** in cosmetic products. The method is straightforward, accurate, and precise, making it a valuable tool for quality assurance and formulation development in the cosmetic and pharmaceutical industries.

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